molecular formula C17H13BrO3 B7849266 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one

2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one

Cat. No.: B7849266
M. Wt: 345.2 g/mol
InChI Key: PKWNUOFSXKEGGT-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one is a complex organic compound belonging to the chromen-4-one family This compound features a bromo-substituted phenyl group attached to a chromen-4-one core, which is further substituted with methyl groups at the 6th and 8th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one typically involves multiple steps, starting with the preparation of the bromo-substituted phenol. This phenol is then subjected to a series of reactions, including condensation with appropriate aldehydes or ketones, followed by cyclization to form the chromen-4-one core. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or ultrasonic irradiation may also be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one can undergo various chemical reactions, including:

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding hydroxylamine or amine derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace the bromo group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Amines, hydroxylamines, and other reduced derivatives.

  • Substitution Products: Derivatives with various functional groups replacing the bromo group.

Scientific Research Applications

2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.

  • Biology: It exhibits biological activities such as antioxidant, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

  • Medicine: Potential therapeutic applications include the treatment of oxidative stress-related diseases and cancer.

  • Industry: The compound's unique properties make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

  • Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

  • Chromen-4-one Derivatives: Other chromen-4-one compounds with different substituents.

  • Bromo-Phenol Derivatives: Compounds containing bromo-substituted phenol groups.

  • Methylated Chromones: Chromones with various methyl group positions.

Uniqueness: 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one stands out due to its specific combination of bromo and hydroxy groups on the phenyl ring, as well as the presence of methyl groups on the chromen-4-one core. This unique structure contributes to its distinct biological and chemical properties.

Properties

IUPAC Name

2-(3-bromo-4-hydroxyphenyl)-6,8-dimethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c1-9-5-10(2)17-12(6-9)15(20)8-16(21-17)11-3-4-14(19)13(18)7-11/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWNUOFSXKEGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one
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2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one
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2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one
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Reactant of Route 6
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